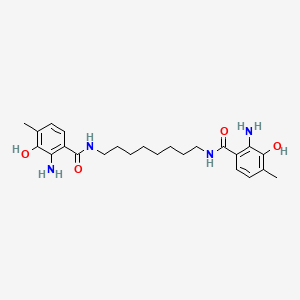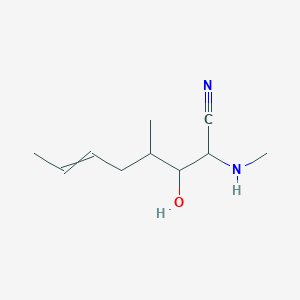
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile is an organic compound with a unique structure that includes a hydroxy group, a methyl group, a methylamino group, and an enenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile can be achieved through several methods. One notable method involves the dynamic kinetic resolution (DKR) of a β-ketoester precursor, which is accessible via a crossed Claisen condensation of an activated form of carboxylic acid with protected sarcosine ester . This method relies on catalytic asymmetric transfer hydrogenation (ATH) conditions to establish the chirality at C(2) and C(3) simultaneously .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the hydroxy group to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) can be used under mild conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Oximes and hydrazones.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiviral activity, the compound inhibits the proline cis-trans isomerase, cyclophilin A, which is crucial for the replication of certain viruses . This inhibition disrupts the viral life cycle, thereby exerting its antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methyl-2-(methylamino)-6-octenoic acid: A related compound with similar structural features and biological activities.
N-methylleucine derivatives: Compounds with structural similarities that exhibit comparable biological activities.
Uniqueness
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
84926-83-0 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3-hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile |
InChI |
InChI=1S/C10H18N2O/c1-4-5-6-8(2)10(13)9(7-11)12-3/h4-5,8-10,12-13H,6H2,1-3H3 |
InChI-Schlüssel |
GBXYGPICPBHKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(C)C(C(C#N)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
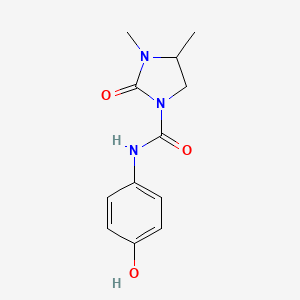
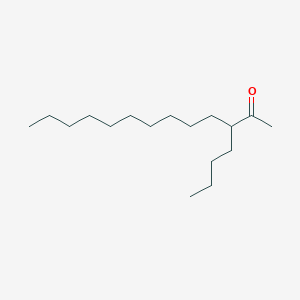
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
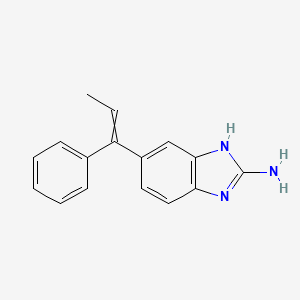
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
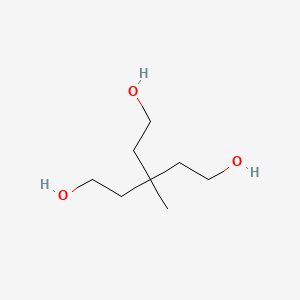
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
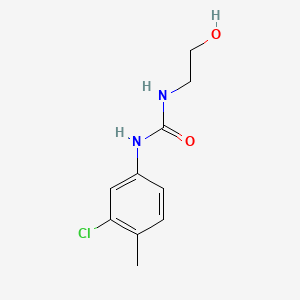
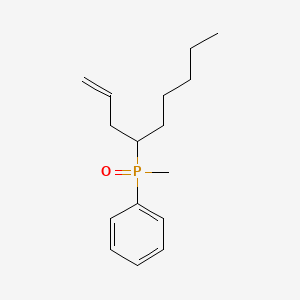
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
